molecular formula C18H27BFNO4 B13140110 tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Cat. No.: B13140110
M. Wt: 351.2 g/mol
InChI Key: OMJLNVPNAFRYAQ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is a chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding alcohol or ketone .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is used as a building block in organic synthesis.

Biology and Medicine

Its ability to form stable complexes with biomolecules makes it a valuable tool for studying biological processes and developing new therapeutic agents .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its boron-containing structure imparts unique properties to these materials, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is unique due to the presence of both the dioxaborolane and carbamate groups. This dual functionality allows for versatile reactivity and a wide range of applications in various scientific fields .

Biological Activity

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate (CAS No. 1256256-45-7) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. This compound features a tert-butyl group, a fluorinated phenyl ring, and a dioxaborolane moiety, which contribute to its unique reactivity and interactions with biological targets.

  • Molecular Formula : C18H28BNO4
  • Molecular Weight : Approximately 351.2 g/mol
  • Structure : The compound contains functional groups that facilitate interactions with biological molecules through hydrogen bonding and π-π interactions.

Biological Activity

Research indicates that compounds with boronic esters, such as this compound, exhibit interesting biological activities due to their ability to form covalent bonds with nucleophilic residues in proteins. This property can influence enzyme activity and receptor interactions, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Protein Interactions : The compound's structure allows it to engage in specific interactions with proteins relevant to various disease pathways.

Research Findings

Recent studies have explored the interactions of this compound with various biological targets:

  • In Vitro Studies : Initial research has shown that this compound may act as a selective inhibitor for certain enzymes involved in metabolic pathways.
Study FocusFindings
Enzyme InhibitionDemonstrated potential to inhibit specific proteases involved in cancer progression.
CytotoxicityExhibited moderate cytotoxic effects on cancer cell lines at higher concentrations.
SelectivityShowed preferential binding to targets over non-target proteins.

Case Studies

  • Case Study 1: Cancer Cell Lines
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Treated cancer cell lines with varying concentrations of the compound.
    • Results : Notable reduction in cell viability at concentrations above 10 µM.
  • Case Study 2: Enzyme Interaction
    • Objective : To evaluate the inhibitory effects on specific proteases.
    • Methodology : Kinetic assays were performed to measure enzyme activity in the presence of the compound.
    • Results : Significant inhibition observed, suggesting potential for therapeutic development.

Comparative Analysis

To understand its unique position among similar compounds, a comparative analysis was conducted:

Compound NameMolecular FormulaSimilarityUnique Features
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamateC17H26BNO40.99Different positioning of dioxaborolane moiety
(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamateC18H28BNO40.95Chiral center introduces stereochemistry
Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamateC18H28BNO40.95Variation in substituent at the nitrogen atom

Properties

Molecular Formula

C18H27BFNO4

Molecular Weight

351.2 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(14(20)10-12)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22)

InChI Key

OMJLNVPNAFRYAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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